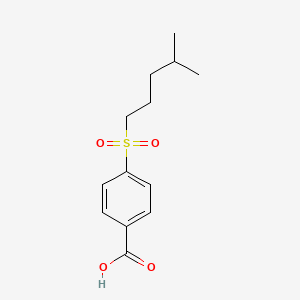
1-(6-Bromonaphthalen-2-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromonaphthalen-2-yl)pyrrolidine-2,5-dione is a compound that features a pyrrolidine-2,5-dione core structure substituted with a 6-bromonaphthalen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromonaphthalen-2-yl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors, such as succinimide derivatives.
Bromination of Naphthalene: The naphthalene ring is brominated at the 6-position using bromine or other brominating agents under controlled conditions.
Coupling Reaction: The brominated naphthalene is then coupled with the pyrrolidine-2,5-dione core using suitable coupling reagents and catalysts.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromonaphthalen-2-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-(6-Bromonaphthalen-2-yl)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential therapeutic effects.
Materials Science: The compound can be utilized in the synthesis of advanced materials with unique properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study various biochemical pathways.
Mechanism of Action
The mechanism of action of 1-(6-Bromonaphthalen-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The bromine atom and the pyrrolidine-2,5-dione core play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 1-(6-Chloronaphthalen-2-yl)pyrrolidine-2,5-dione
- 1-(6-Fluoronaphthalen-2-yl)pyrrolidine-2,5-dione
- 1-(6-Iodonaphthalen-2-yl)pyrrolidine-2,5-dione
Comparison: 1-(6-Bromonaphthalen-2-yl)pyrrolidine-2,5-dione is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C14H10BrNO2 |
|---|---|
Molecular Weight |
304.14 g/mol |
IUPAC Name |
1-(6-bromonaphthalen-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H10BrNO2/c15-11-3-1-10-8-12(4-2-9(10)7-11)16-13(17)5-6-14(16)18/h1-4,7-8H,5-6H2 |
InChI Key |
ZXKVLTUQSDMWDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine](/img/structure/B13875148.png)






![Ethyl [(2-oxocyclohexyl)sulfanyl]acetate](/img/structure/B13875190.png)


![3-Chloro-5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13875206.png)


